N-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide
Description
N-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]imidazole core fused with a carboxamide group at position 3. The carboxamide nitrogen is substituted with a 4-(furan-2-yl)thiazol-2-yl moiety, while position 1 of the benzoimidazole is linked to a phenyl group. This structural configuration combines electron-rich aromatic systems (furan, thiazole, phenyl) with hydrogen-bonding capabilities (carboxamide), making it a candidate for diverse biological interactions, particularly in enzyme inhibition or receptor binding .
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-1-phenylbenzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c26-20(24-21-23-17(12-28-21)19-7-4-10-27-19)14-8-9-18-16(11-14)22-13-25(18)15-5-2-1-3-6-15/h1-13H,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNMQAGVDKQCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4=NC(=CS4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step reactions. One common method includes the cyclization and condensation of haloketones with thioamide to form the thiazole ring The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of nitro groups would yield corresponding amines .
Scientific Research Applications
Anticancer Properties
The compound exhibits notable anticancer activity, particularly against various cancer cell lines. Studies have shown that derivatives containing the benzo[d]imidazole core are effective in inhibiting tumor growth. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against multiple cancer types, including breast and liver cancers .
A specific study highlighted the effectiveness of thiazole derivatives in targeting cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of critical enzymes or pathways associated with cancer progression, such as telomerase activity .
Antimicrobial Activity
Research indicates that compounds similar to N-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide possess antimicrobial properties. They have been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics . The presence of the thiazole ring enhances the interaction with bacterial enzymes, leading to increased potency.
Case Study: Antitumor Activity
A comprehensive study evaluated several derivatives of benzo[d]imidazole and thiazole for their anticancer properties. The results indicated that compounds with specific substitutions exhibited significantly lower IC50 values against HepG2 liver cancer cells, demonstrating enhanced cytotoxicity compared to standard chemotherapeutics .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| A | 0.25 | HepG2 |
| B | 0.30 | MCF7 |
| C | 0.40 | A549 (Lung Cancer) |
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics, highlighting their potential as new antimicrobial agents .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| D | 0.015 | S. aureus |
| E | 0.020 | E. coli |
Mechanism of Action
The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide involves its interaction with various molecular targets. The thiazole and benzimidazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzo[d]imidazole-5-carboxamide derivatives. Below is a comparative analysis of its structural and physicochemical properties relative to analogous molecules reported in the literature.
Structural Features and Substituent Effects
Key Observations:
Core Heterocycle: The benzo[d]imidazole core (target compound, VIIIc, PZ1) provides a larger aromatic surface compared to imidazo[2,1-b]thiazole (ND-11503), favoring π-π interactions in hydrophobic binding pockets .
Solubility: Thiazole and piperazine moieties (PZ1, target compound) enhance aqueous solubility compared to chlorobenzothiazole (VIIIc) or bromophenyl derivatives (9c) . Steric Effects: Cyclohexyl (VIIIc) and phenoxymethyl-triazole (9c) substituents introduce steric hindrance, which may limit target accessibility compared to the target compound’s compact furan-thiazole group .
Physicochemical Properties
- Melting Points: Benzo[d]imidazole derivatives typically exhibit high melting points (>250°C) due to aromatic stacking (e.g., PZ1: 249–252°C; VIIId: 253–255°C) . The target compound is expected to follow this trend.
- Planarity: The near-planar conformation of the benzoimidazole-thiazole system (similar to isostructural compounds in ) may enhance crystallinity and stability .
Biological Activity
N-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide, also referred to as EVT-2792249, is a complex organic compound notable for its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a furan ring , a thiazole moiety , and a benzimidazole structure , which are known for their pharmacological significance. The molecular formula is with a molecular weight of approximately 364.42 g/mol. Its synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to yield the desired product .
The biological activity of this compound is attributed to its ability to interact with various biological targets. Similar compounds have shown significant inhibitory effects against multiple cancer cell lines, with IC50 values often in the micromolar range . The mechanism of action may involve the inhibition of specific enzymes or receptors that play crucial roles in cell proliferation and survival.
Antimicrobial Activity
Research indicates that derivatives of thiazole, including those similar to EVT-2792249, exhibit varying degrees of antimicrobial activity. A study highlighted the antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL . The antifungal properties were more pronounced, particularly against Candida albicans, with MIC values around 3.92–4.01 mM .
Antitumor Activity
The compound has been evaluated for its anticancer potential. Thiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For instance, certain thiazole-containing compounds reported IC50 values as low as 1.61 µg/mL against cancer cells, indicating strong antitumor activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific functional groups significantly influence the biological activity of thiazole derivatives:
| Functional Group | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., NO₂) | Enhance antibacterial activity |
| Electron-donating groups (e.g., OMe) | Improve antifungal efficacy |
| Hydrophobic moieties | Increase overall lipophilicity |
The presence of specific substituents on the aromatic rings also plays a critical role in enhancing the compound's bioactivity .
Case Studies
- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested against bacterial strains such as E. coli and B. subtilis. The study found that compounds with electron-withdrawing groups exhibited better antibacterial properties compared to their counterparts lacking such modifications .
- Anticancer Evaluation : In vitro studies demonstrated that thiazole derivatives showed potent cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value lower than that of doxorubicin in Jurkat cells, indicating promising therapeutic potential in oncology .
Q & A
Q. What are the standard synthetic routes for N-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide, and how can purity be validated?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. For example:
- Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions.
- Step 2: Introduction of the thiazole-furan moiety through nucleophilic substitution or cyclocondensation. Ethanol or DMF is often used as a solvent, with catalysts like KCO (e.g., reflux conditions at 80–100°C for 6–12 hours) .
- Purity Validation: Confirm via melting point analysis, HPLC (>98% purity), and elemental analysis (C, H, N content within ±0.4% of theoretical values). IR and H/C NMR are critical for structural confirmation (e.g., imidazole C=N stretch at ~1525 cm, furan C-O-C peaks at 1008–1231 cm) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- IR Spectroscopy: Identify functional groups:
- NMR:
- Mass Spectrometry: HRMS (ESI+) to confirm molecular ion [M+H] and rule out impurities.
Advanced Research Questions
Q. How can computational tools like Multiwfn or CCP4 aid in analyzing this compound’s electronic properties or crystallographic data?
Methodological Answer:
- Multiwfn: Use for electron localization function (ELF) analysis to map electron density distribution, particularly around the benzimidazole-thiazole junction. This helps predict reactive sites for electrophilic substitution .
- CCP4 Suite: Employ for X-ray crystallography data processing. For example, use REFMAC5 for structure refinement and COOT for model building. Key metrics: R-factor <0.20, RMSD for bond lengths <0.02 Å .
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions (e.g., DFT-calculated vs. observed NMR shifts)?
Methodological Answer:
- Step 1: Verify solvent effects (e.g., DMSO vs. CDCl) and tautomeric equilibria (imidazole NH proton exchange).
- Step 2: Re-optimize DFT calculations (B3LYP/6-311+G(d,p) basis set) with implicit solvent models (e.g., PCM for ethanol).
- Step 3: Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, discrepancies >0.5 ppm in C shifts may indicate unaccounted steric effects .
Q. What strategies optimize biological activity evaluation, such as COX inhibition or cytotoxicity assays, for this compound?
Methodological Answer:
- COX Inhibition: Use ELISA-based assays with purified COX-1/2 enzymes. Pre-incubate the compound (1–100 µM) with arachidonic acid substrate. Measure prostaglandin E (PGE) via LC-MS. IC values <10 µM suggest high potency .
- Cytotoxicity: Employ SRB assays (e.g., MDA-MB-231 cells). Treat cells for 48 hours, fix with trichloroacetic acid, and quantify protein content. Compare GI values against controls like doxorubicin .
Q. How can regioselectivity challenges in introducing substituents to the thiazole or furan rings be addressed?
Methodological Answer:
Q. What are the best practices for designing structure-activity relationship (SAR) studies on analogs of this compound?
Methodological Answer:
- Core Modifications: Systematically vary substituents on the furan (e.g., 5-bromo vs. 5-methyl) and benzimidazole (e.g., N-phenyl vs. N-alkyl) rings.
- In Silico Screening: Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 PDB: 5KIR). Prioritize analogs with docking scores <−8.0 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
